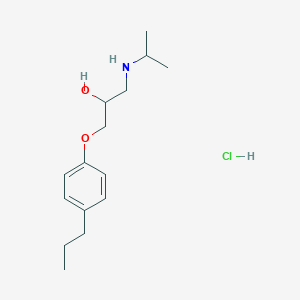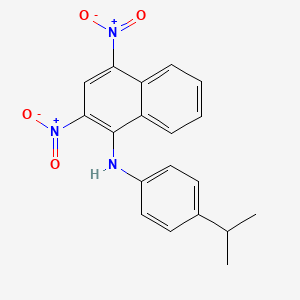![molecular formula C17H27NO2 B5016556 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexanamine CAS No. 418775-66-3](/img/structure/B5016556.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexanamine
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexanamine, commonly known as Methoxetamine or MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. MXE was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, MXE has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
MXE acts as a non-competitive antagonist of NMDA receptors, which blocks the binding of glutamate to the receptor. This leads to a decrease in the activity of the receptor and subsequently reduces the influx of calcium ions into the neurons. This mechanism of action is similar to that of ketamine, another dissociative drug that has been used as an anesthetic and antidepressant.
Biochemical and Physiological Effects:
MXE has been shown to induce dissociative and hallucinogenic effects in humans. These effects are similar to those of other dissociative drugs such as ketamine and phencyclidine (PCP). MXE has also been shown to have analgesic effects in animal models.
实验室实验的优点和局限性
MXE has several advantages as a research tool. It is a potent and selective antagonist of NMDA receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. MXE is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, MXE has several limitations as well. It has a high potential for abuse and dependence, which makes it difficult to use in clinical research. MXE is also not approved for human use, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on MXE. One potential direction is to study its potential therapeutic applications in the treatment of depression and anxiety disorders. MXE has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its safety and efficacy in humans. Another potential direction is to study the role of MXE in pain management. MXE has been shown to have analgesic effects in animal models, and further research is needed to determine its potential as a pain medication. Finally, further research is needed to determine the long-term effects of MXE use and its potential for abuse and dependence.
合成方法
MXE is synthesized by the reaction of 3,4-dimethoxyphenylacetone with cyclohexylamine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting product is then methylated using methyl iodide to yield MXE.
科学研究应用
MXE has been studied for its potential therapeutic applications in various fields such as neuroscience, psychiatry, and pain management. In neuroscience, MXE has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and synaptic plasticity. MXE has also been studied for its potential antidepressant and anxiolytic effects in animal models.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-13-6-4-5-7-15(13)18-11-10-14-8-9-16(19-2)17(12-14)20-3/h8-9,12-13,15,18H,4-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBPMCAXERXFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216189 | |
| Record name | 3,4-Dimethoxy-N-(2-methylcyclohexyl)benzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
418775-66-3 | |
| Record name | 3,4-Dimethoxy-N-(2-methylcyclohexyl)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=418775-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxy-N-(2-methylcyclohexyl)benzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5016473.png)
![N-(3,5-dichlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5016479.png)
![2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5016494.png)
![2,3-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5016502.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[3-(methylthio)propanoyl]-3-piperidinol](/img/structure/B5016514.png)
![ethyl 7a-(4-ethylphenyl)-2,7-dioxo-7,7a-dihydronaphtho[2,3-b]oxirene-1a(2H)-carboxylate](/img/structure/B5016520.png)

![1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5016532.png)
![2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5016549.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5016562.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5016570.png)

